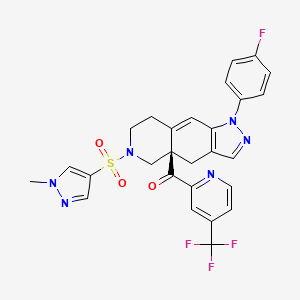

![molecular formula C11H10N2O3 B600105 Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 145126-56-3](/img/structure/B600105.png)

Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a methyl ester group at the 6-position and an acetyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of o-phenylenediamine with acetic acid, followed by esterification. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent esterification.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohols and related compounds.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate due to its structural similarity to other bioactive benzimidazole derivatives.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The acetyl and ester groups can influence the compound’s lipophilicity and bioavailability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

2-Methylbenzimidazole: A simpler benzimidazole derivative with similar core structure but lacking the acetyl and ester groups.

Benzimidazole: The parent compound of the benzimidazole family, known for its broad range of biological activities.

Methyl benzimidazole-6-carboxylate: Similar to the target compound but without the acetyl group.

Uniqueness: Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of both acetyl and ester groups, which can enhance its reactivity and potential biological activity compared to simpler benzimidazole derivatives.

Biological Activity

Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with related compounds, and relevant case studies.

Overview of Biological Activity

The compound is structurally related to other benzimidazole derivatives, which are known for their diverse biological activities. Research indicates that this compound exhibits significant antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

This compound has shown promising results against various microbial strains. A study indicated that derivatives of benzimidazole possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound demonstrated moderate to strong activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Benzimidazole derivatives are known to act as inhibitors of various cancer-related enzymes and pathways. For instance, they can function as topoisomerase inhibitors, which are critical in DNA replication and repair processes. This mechanism is crucial in the context of cancer therapeutics, as inhibiting these enzymes can lead to increased apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The benzimidazole core can bind to enzymes such as topoisomerases and histone deacetylases (HDACs), modulating their activity and leading to cell cycle arrest and apoptosis in cancer cells .

- DNA Interaction : The compound's structure allows it to intercalate into DNA, disrupting replication processes and promoting cell death through intrinsic apoptotic pathways .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl benzimidazole-6-carboxylate | Lacks acetyl group | Moderate anticancer activity |

| Benzimidazole | Parent compound | Broad range of biological activities |

| 2-Methylbenzimidazole | Simpler structure | Limited biological activity |

| This compound | Contains acetyl and ester groups | Significant antimicrobial and anticancer properties |

This table highlights the unique aspects of this compound, particularly its enhanced reactivity due to the presence of both acetyl and ester groups.

Case Studies and Research Findings

Recent studies have focused on the synthesis and pharmacological characterization of benzimidazole derivatives, including this compound. These studies reveal:

- In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity. For example, certain derivatives exhibited IC50 values in the low micromolar range against multiple myeloma cells .

- In Vivo Efficacy : In animal models, compounds derived from this class have demonstrated significant antitumor efficacy without notable cytotoxicity to normal tissues . This suggests a favorable therapeutic index for further development.

- Mechanistic Insights : Research has shown that these compounds can induce cell cycle arrest at the G2 phase and promote apoptosis via mitochondrial pathways, emphasizing their potential as therapeutic agents .

Properties

IUPAC Name |

methyl 2-acetyl-3H-benzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6(14)10-12-8-4-3-7(11(15)16-2)5-9(8)13-10/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCXMERRTVXUFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(N1)C=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.